molecular formula C12H11NO4 B3248508 Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1873-41-2

Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B3248508
CAS RN: 1873-41-2
M. Wt: 233.22 g/mol
InChI Key: LTTHZZFJIWEDBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate precursors. One notable method is the Smiles rearrangement reaction , which allows straightforward access to amino acid-derived quinolin-2(1H)-one enamines. This process involves a Ugi-type multicomponent condensation using 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : The compound can be characterized by its IR and NMR spectra .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound that has been the subject of various studies focusing on its synthesis and reactions. For instance, Ukrainets et al. (2009) explored its reaction with phosphorus oxychloride, resulting in the formation of 4-chloro derivatives and 2,4-dichloro-3-ethoxycarbonylquinoline as a side product (Ukrainets, Bereznyakova, Davidenko, & Slobodzian, 2009). Another study by the same authors in 2006 demonstrated the synthesis of the ethyl esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids (Ukrainets, Sidorenko, Gorokhova, & Slobodzian, 2006).

Antitubercular Activity

In the context of antitubercular applications, Ukrainets, Tkach, and Grinevich (2008) proposed an improved method for preparing this compound and synthesized a series of hetarylamides from it. Their comparative analysis of antitubercular activities revealed significant findings (Ukrainets, Tkach, & Grinevich, 2008).

Mechanism of Action

Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a potent inhibitor of the enzyme acetylcholinesterase (AChE) . By inhibiting AChE, it prevents the hydrolysis of acetylcholine, which plays a crucial role in Alzheimer’s disease. The compound’s mechanism of action involves reducing ACh hydrolysis, thereby enhancing cholinergic neurotransmission .

properties

IUPAC Name

ethyl 1-hydroxy-2-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(15)9-7-8-5-3-4-6-10(8)13(16)11(9)14/h3-7,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTHZZFJIWEDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N(C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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